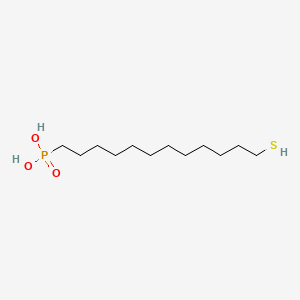

12-メルカプトドデシルホスホン酸

説明

12-Mercaptododecylphosphonic acid is an organophosphonic acid known for its ability to form self-assembled monolayers (SAMs). These monolayers are highly stable due to the formation of metal-oxygen-phosphonate bonds, which provide mechanical and chemical stability . The compound has a molecular formula of C12H27O3PS and a molecular weight of 282.38 g/mol .

科学的研究の応用

12-Mercaptododecylphosphonic acid has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 12-Mercaptododecylphosphonic acid is metal surfaces . The compound has a high affinity for these surfaces, particularly those of metals like gold and titanium dioxide .

Mode of Action

12-Mercaptododecylphosphonic acid interacts with its targets by forming a self-assembled monolayer (SAM) on the metal surfaces . The phosphonic groups in the compound react with the metal surfaces, leading to the formation of metal-oxygen-phosphonate (M-O-P) bonds . These bonds provide the surface with enhanced mechanical and chemical stability .

Biochemical Pathways

The formation of the M-O-P bonds by 12-Mercaptododecylphosphonic acid can affect various biochemical pathways. For instance, the compound has been used to strengthen the bond between gold and titanium dioxide, leading to an increase in the extraction of heavy metals .

Pharmacokinetics

The compound’s ability to form stable bonds with metal surfaces suggests it may have good bioavailability when used in applications involving these surfaces .

Result of Action

The molecular and cellular effects of 12-Mercaptododecylphosphonic acid’s action primarily involve the enhancement of mechanical and chemical stability of metal surfaces . This can lead to increased efficacy in applications such as the extraction of heavy metals .

Action Environment

The action, efficacy, and stability of 12-Mercaptododecylphosphonic acid can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place .

生化学分析

Biochemical Properties

The biochemical properties of 12-Mercaptododecylphosphonic acid are largely defined by its ability to form self-assembled monolayers on metal surfaces

Cellular Effects

Its ability to form self-assembled monolayers suggests that it could potentially influence cell function by modifying the properties of metal surfaces within the cell .

Molecular Mechanism

The molecular mechanism of 12-Mercaptododecylphosphonic acid primarily involves the formation of M-O-P bonds with metal surfaces . This process can alter the properties of the metal surface, potentially influencing its interactions with other biomolecules.

Temporal Effects in Laboratory Settings

Its stability and long-term effects on cellular function could potentially be inferred from its ability to form stable self-assembled monolayers .

Metabolic Pathways

Its ability to form M-O-P bonds suggests that it could potentially interact with enzymes or cofactors that act on metal surfaces .

Transport and Distribution

Its ability to form self-assembled monolayers suggests that it could potentially localize to metal surfaces within the cell .

Subcellular Localization

Its ability to form self-assembled monolayers suggests that it could potentially localize to metal surfaces within various subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

12-Mercaptododecylphosphonic acid can be synthesized through a multi-step process. One common method involves the reaction of dodecyl bromide with thiourea to form dodecylthiourea, which is then hydrolyzed to produce dodecylamine. This intermediate is then reacted with phosphorus trichloride and water to yield 12-Mercaptododecylphosphonic acid .

Industrial Production Methods

Industrial production methods for 12-Mercaptododecylphosphonic acid typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

12-Mercaptododecylphosphonic acid undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The phosphonic acid group can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Reduced phosphonic acid derivatives.

Substitution: Alkylated thiol derivatives.

類似化合物との比較

Similar Compounds

- 11-Mercaptoundecylphosphonic acid

- 12-Mercaptododecanoic acid

- 11-Hydroxyundecylphosphonic acid

- 6-Hydroxyhexylphosphonic acid

Uniqueness

12-Mercaptododecylphosphonic acid is unique due to its ability to form highly stable self-assembled monolayers, which are crucial for applications requiring robust surface modifications. Its long alkyl chain provides enhanced hydrophobicity and stability compared to shorter-chain analogs .

特性

IUPAC Name |

12-sulfanyldodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIUMTORLYKRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCS)CCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669817 | |

| Record name | (12-Sulfanyldodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159239-33-5 | |

| Record name | (12-Sulfanyldodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159239-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 12-Mercaptododecylphosphonic acid interact with surfaces and what are the implications for material science?

A1: 12-Mercaptododecylphosphonic acid (SC12P) is known to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides. The thiol (-SH) group within the molecule has a strong affinity for metals, allowing it to anchor onto the surface. [] This creates a well-ordered monolayer with the alkyl chains extending outwards. [] This property makes SC12P a valuable tool for surface modification and functionalization. For instance, SC12P monolayers on titania particles have been explored for their potential in heavy metal extraction. []

Q2: How does the alkyl chain length of alkylbis(phosphonates) affect the structural order in multilayer films on gold substrates?

A2: Research suggests that increasing the alkyl chain length of alkylbis(phosphonates) generally leads to greater alkyl chain order within multilayer films assembled on gold substrates. [] This is because longer alkyl chains exhibit stronger van der Waals interactions with each other, promoting a more organized and tightly packed structure. Fourier transform infrared (FTIR) spectroscopy studies have demonstrated this trend by analyzing hafnium-alkylbis(phosphonate) multilayers with varying chain lengths (C6BPA to C12BPA). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)